An In-depth Technical Guide to the Physicochemical Properties of 2,2,6,6-Tetramethylpiperidine-n-oxyl-4-amino-4-carboxylic acid (TOAC)
An In-depth Technical Guide to the Physicochemical Properties of 2,2,6,6-Tetramethylpiperidine-n-oxyl-4-amino-4-carboxylic acid (TOAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,6,6-Tetramethylpiperidine-n-oxyl-4-amino-4-carboxylic acid, commonly known as TOAC, is a unique, stable nitroxide radical amino acid derivative.[1] Its rigid piperidine ring structure and the presence of a paramagnetic nitroxyl group make it an invaluable tool in biophysical studies, particularly as a spin label for Electron Paramagnetic Resonance (EPR) spectroscopy.[2] This technical guide provides a comprehensive overview of the known physicochemical properties of TOAC, detailed experimental protocols for its application, and visualizations of relevant workflows.
Physicochemical Properties
The physicochemical properties of TOAC are fundamental to its application in peptide and protein labeling. These properties influence its solubility, stability, and spectroscopic behavior. A summary of the available quantitative data is presented in Table 1.
Table 1: Quantitative Physicochemical Properties of TOAC
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉N₂O₃ | [3] |
| Molecular Weight | 215.27 g/mol | [3] |
| Appearance | Light yellow to white/off-white crystalline powder | [1][4] |
| Melting Point | 230 °C | [4] |
| Boiling Point | 355.55 °C (rough estimate) | [4] |
| Density | 1.1255 g/cm³ (rough estimate) | [4] |
| Solubility | Slightly soluble in PBS (pH 7.2); Soluble in DMSO (slightly, heated) and Water | [3][4] |
| pKa | Data not available | |
| LogP (n-octanol/water) | Data not available |
Stability: TOAC is a stable free radical.[1] However, its stability can be influenced by environmental factors such as pH and temperature. At strongly acidic pH, the nitroxide radical can undergo disproportionation.[5] For long-term storage, it is recommended to store TOAC at 0-6°C.[4]
Experimental Protocols
I. Synthesis of TOAC-Labeled Peptides
The incorporation of TOAC into a peptide sequence is a key application. The following is a generalized solid-phase peptide synthesis (SPPS) protocol for incorporating TOAC.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-TOAC-OH
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
HBTU/HOBt or other suitable coupling reagents
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Diethyl ether
-
HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the desired Fmoc-protected amino acid, coupling reagent (e.g., HBTU/HOBt), and DIPEA in DMF. Add this solution to the deprotected resin and allow it to react for 2-4 hours. Monitor the coupling reaction using a ninhydrin test.
-
Washing: After complete coupling, wash the resin with DMF and DCM.
-
TOAC Incorporation: For the desired position, use Fmoc-TOAC-OH in the coupling step. The coupling procedure is the same as for other amino acids.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the TOAC-labeled peptide by mass spectrometry and analytical HPLC.
II. Determination of Solubility
A general protocol for determining the solubility of an amino acid like TOAC is as follows:
Materials:
-
TOAC
-
Selected solvent (e.g., water, PBS buffer)
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
-
Analytical balance
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of TOAC to a known volume of the solvent in a sealed vial.
-
Equilibration: Agitate the vial using a vortex mixer and then place it in a thermostatic shaker at a constant temperature for a defined period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.
-
Quantification:
-
UV-Vis Spectrophotometry: If TOAC has a suitable chromophore, measure the absorbance of the diluted supernatant at its λmax and determine the concentration using a pre-established calibration curve.
-
HPLC: Inject a known volume of the supernatant into an HPLC system and determine the concentration by comparing the peak area to a standard curve.
-
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Visualizations
Experimental Workflow for EPR Spectroscopy using TOAC
The following diagram illustrates the typical workflow for studying the structure and dynamics of a peptide using TOAC as a spin label in EPR spectroscopy.
Caption: Workflow for studying peptide structure using TOAC and EPR spectroscopy.
Logical Relationship of TOAC Properties and Applications
The following diagram illustrates how the fundamental physicochemical properties of TOAC relate to its primary application in biophysical studies.
Caption: Relationship between TOAC's properties and its use as an EPR probe.
References
- 1. 2,2,6,6-TETRAMETHYLPIPERIDINE-1-OXYL-4-AMINO-4-CARBOXYLIC ACID | 15871-57-5 [chemicalbook.com]
- 2. The spin label amino acid TOAC and its uses in studies of peptides: chemical, physicochemical, spectroscopic, and conformational aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]
- 4. 2,2,6,6-TETRAMETHYLPIPERIDINE-1-OXYL-4-AMINO-4-CARBOXYLIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. researchgate.net [researchgate.net]
